N-Ethylpentylamine

Boiling Point Thermal Stability Reaction Engineering

N-Ethylpentylamine (CAS 17839-26-8) is a secondary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. Structurally, it comprises an ethyl group and an n-pentyl group attached to a nitrogen atom, classifying it as an N-ethyl-N-pentylamine derivative.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 17839-26-8
Cat. No. B099192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpentylamine
CAS17839-26-8
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCCCNCC
InChIInChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3
InChIKeyICVFPLUSMYSIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpentylamine (CAS 17839-26-8): Technical Baseline for Procurement and Analytical Benchmarking


N-Ethylpentylamine (CAS 17839-26-8) is a secondary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol [1]. Structurally, it comprises an ethyl group and an n-pentyl group attached to a nitrogen atom, classifying it as an N-ethyl-N-pentylamine derivative [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes . Its procurement is typically driven by its specific reactivity profile as a secondary amine and its physicochemical properties, which differentiate it from primary and tertiary amine analogs. Understanding these baseline characteristics is essential for evaluating its suitability in specific synthetic pathways and industrial applications.

Why N-Ethylpentylamine (CAS 17839-26-8) Cannot Be Replaced by Generic Secondary Amine Analogs


The assumption that secondary amines with similar molecular formulas can be freely interchanged is invalid for N-Ethylpentylamine due to the significant impact of alkyl chain architecture on key physicochemical properties [1]. Even subtle changes in the carbon skeleton (e.g., shifting from a linear N-ethyl-N-pentyl to an N-methyl-N-hexyl configuration) lead to measurable alterations in boiling point, density, and basicity (pKa) . These variations directly influence reaction kinetics, distillation efficiency, solvent compatibility, and the physical form of downstream intermediates. Procurement of a generic 'C7 secondary amine' without verifying the specific N-ethylpentyl isomer risks introducing process deviations, requiring re-validation of synthetic steps, and potentially compromising the purity profile of the final product. The evidence presented in Section 3 quantifies these critical differentiation points.

N-Ethylpentylamine (CAS 17839-26-8) Technical Differentiation: A Quantitative Comparator-Based Evidence Guide


Boiling Point Elevation: Distinguishing N-Ethylpentylamine from Shorter-Chain Analogs for High-Temperature Processes

N-Ethylpentylamine exhibits a boiling point of 142.0 ± 8.0 °C at 760 mmHg, which is significantly higher than its shorter-chain secondary amine analog, N-ethylbutylamine (108.5 ± 0.0 °C) [1] . This 33.5 °C differential provides a broader operational window for exothermic reactions and facilitates easier separation from lower-boiling solvents or byproducts. Compared to its primary amine isomer, 3-aminoheptane (141 °C estimate), N-Ethylpentylamine's boiling point is comparable but its secondary amine structure offers distinct reactivity . This property is critical when selecting an amine for reactions conducted at elevated temperatures or when a higher boiling component is required to maintain liquid-phase conditions without pressurized equipment.

Boiling Point Thermal Stability Reaction Engineering Distillation

Density and Refractive Index: Quality Control Parameters for N-Ethylpentylamine Purity Assessment

N-Ethylpentylamine has a predicted density of 0.8 ± 0.1 g/cm³ and a refractive index (n20/D) of 1.412 [1]. These values are distinct from its N-methyl analog, N-methylpentylamine, which has a reported density of 0.738 g/mL and a refractive index of 1.4105 . While the refractive index difference is subtle, the ~8% higher density of N-Ethylpentylamine is a tangible, quantifiable metric for in-process quality control. For procurement and inventory management, these parameters serve as rapid, non-destructive checks for correct material identity and to detect contamination with isomeric or homologous amines. The density difference is substantial enough to affect phase separations in biphasic systems and the calculation of mass balances in large-scale reactions.

Density Refractive Index Quality Control Purity Analysis

Basicity (pKa) Differentiation: Impact on Acid-Base Reactions and Salt Formation of N-Ethylpentylamine

The predicted pKa of N-Ethylpentylamine is 10.84 ± 0.19 . This value positions its basicity between a closely related primary amine isomer, 3-aminoheptane (predicted pKa 11.00 ± 0.35) , and a tertiary amine, N,N-dimethylpentylamine (no directly comparable pKa data, but tertiary amines generally have lower basicity in aqueous solution due to steric hindrance and solvation effects) [1]. The ~0.16 pKa unit difference relative to 3-aminoheptane, while seemingly small, corresponds to a ~1.45x difference in Kb, which is sufficient to alter the equilibrium in competitive protonation or the pH at which a specific ammonium salt will precipitate. This differentiation is crucial when designing selective extractions, purifications, or when the amine acts as a base catalyst.

Basicity pKa Acid-Base Chemistry Salt Formation

Structural Classification and Reactivity: N-Ethylpentylamine as a Benchmark Secondary Amine for Method Development

N-Ethylpentylamine is unambiguously classified as a secondary amine (R₂NH), distinguishing it from primary (e.g., 1-pentylamine, 1-heptylamine) and tertiary (e.g., N,N-dimethylpentylamine) analogs [1]. This classification dictates its distinct reactivity profile: it forms N-nitrosoamines upon treatment with nitrous acid (a reaction primary and tertiary amines do not undergo), and it yields N,N-disubstituted amides with acyl chlorides [2]. For analytical method development, its secondary amine character makes it a model compound for studying derivatization techniques, such as pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA), which is essential for its detection and quantification in complex matrices. This specific reactivity is not shared by its isomeric primary or tertiary counterparts, making N-Ethylpentylamine a unique substrate for reaction optimization.

Secondary Amine Reactivity Nucleophilicity Derivatization

Validated Application Scenarios for N-Ethylpentylamine (CAS 17839-26-8) Based on Differentiating Evidence


Synthetic Intermediate in the Manufacture of Pharmaceuticals and Agrochemicals

The classification of N-Ethylpentylamine as a secondary amine makes it a key building block for constructing N-substituted pharmacophores and agrochemical active ingredients. Its reactivity profile allows for selective alkylation and acylation, enabling the introduction of the ethylpentylamino moiety into complex molecular scaffolds. This application is supported by its widespread use as an intermediate in these industries .

Reference Standard for Gas Chromatography (GC) and HPLC Method Development for Secondary Amines

Its well-defined secondary amine structure and physicochemical properties (boiling point: 142 °C, density: 0.8 g/cm³) make N-Ethylpentylamine an ideal calibration standard for developing and validating GC and HPLC methods for the analysis of aliphatic amines. Its retention behavior can be contrasted with primary and tertiary amines to optimize separation conditions [1].

Model Substrate for Investigating the Kinetics of Nucleophilic Substitution and Acylation Reactions

The specific steric and electronic environment of the nitrogen atom, influenced by the ethyl and pentyl groups, provides a defined reactivity profile. This makes N-Ethylpentylamine a suitable model compound for academic and industrial research into the fundamental kinetics of amine acylation, alkylation, and their role as catalysts in base-catalyzed reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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